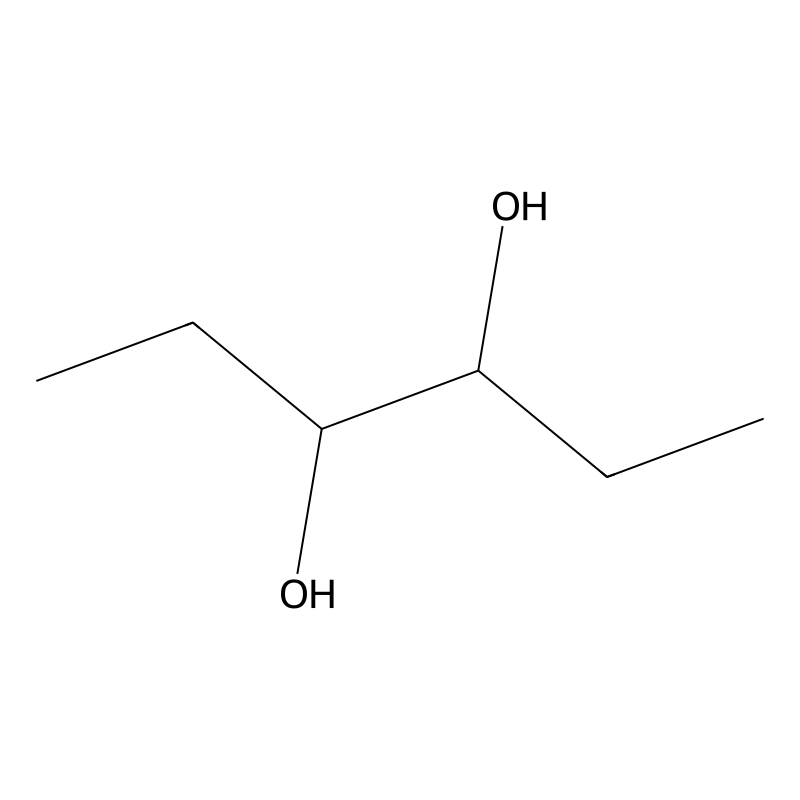

3,4-Hexanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,4-Hexanediol is a vicinal, secondary C6 diol characterized by hydroxyl groups positioned at the C3 and C4 carbons of a symmetrical hexane chain [1]. Unlike widely used terminal diols, it possesses two chiral centers, allowing it to exist in meso and enantiomeric forms [1]. In industrial procurement, it is primarily evaluated as a specialized building block for polyurethanes, polyesters, and epoxy curing agents, where its internal hydroxyl placement dictates slower reaction kinetics and disrupts polymer chain packing. Additionally, its ethoxylated derivatives serve as high-efficiency solvents in complex fluid formulations, offering distinct phase-stabilization advantages over standard short-chain glycols [2].

Substituting 3,4-Hexanediol with the industry-standard 1,6-hexanediol or 1,2-hexanediol fundamentally alters both process kinetics and final material properties. Because 3,4-hexanediol is an internal secondary diol, its steric hindrance significantly reduces polycondensation and polyaddition rates compared to the highly reactive primary hydroxyls of 1,6-hexanediol [1]. In polymer applications, replacing 3,4-hexanediol with a linear terminal diol shifts the resulting material from an amorphous, highly soluble polymer with a higher glass transition temperature to a highly crystalline, rigid structure [1]. Furthermore, in asymmetric synthesis or specialized ligand design, the lack of stereocenters in 1,6-hexanediol makes substitution chemically impossible, forcing buyers to procure the exact 3,4-isomer to access required chiral or meso architectures [2].

Disruption of Polymer Crystallinity in Polyesters and Polyurethanes

The internal, secondary placement of hydroxyl groups in 3,4-hexanediol introduces significant steric bulk and irregularity into polymer backbones. When utilized as a chain extender or polyester building block, 3,4-hexanediol yields predominantly amorphous polymers with enhanced solubility in organic solvents[1]. In direct contrast, the linear, unbranched nature of 1,6-hexanediol facilitates tight chain packing, resulting in highly crystalline polymers [1]. This structural divergence allows manufacturers to precisely tune the mechanical flexibility and optical clarity of the final resin.

| Evidence Dimension | Polymer Morphology and Chain Packing |

| Target Compound Data | 3,4-Hexanediol (Internal secondary diol) yields amorphous to low-crystallinity polymers. |

| Comparator Or Baseline | 1,6-Hexanediol (Terminal primary diol) yields semicrystalline to highly crystalline polymers. |

| Quantified Difference | Fundamental shift from crystalline to amorphous morphology with increased organic solubility. |

| Conditions | Polycondensation and polyaddition reactions in resin and elastomer synthesis. |

Procurement of 3,4-hexanediol is essential for formulating specialty clear coatings, elastomers, and adhesives where the high crystallinity of 1,6-hexanediol would cause unwanted rigidity or opacity.

Solvent Efficiency in Fluid Formulations

Ethoxylated derivatives of internal diols like 3,4-hexanediol demonstrate measurable solvent efficiency advantages in complex fluid detergent and surfactant systems compared to industry-standard short-chain glycols. Patent data establishes that ethoxylated 3,4-hexanediol performs better than traditional solvents such as 1,2-propylene glycol and dipropylene glycol in stabilizing multi-phase formulations [1]. The amphiphilic balance provided by the internal C6 chain combined with ethoxylation allows for higher active ingredient loading and superior phase stability [1].

| Evidence Dimension | Formulation Solvent Efficiency and Phase Stability |

| Target Compound Data | Ethoxylated 3,4-hexanediol provides high phase stabilization and active loading capacity. |

| Comparator Or Baseline | 1,2-Propylene Glycol and Dipropylene Glycol provide baseline phase stabilization. |

| Quantified Difference | Demonstrated performance upgrade in fluid detergent stabilization over standard glycols. |

| Conditions | Fluid detergent and surfactant paste formulations. |

Formulators must select 3,4-hexanediol as a precursor when developing high-concentration liquid products that require advanced phase stability beyond the capabilities of commodity glycols.

Stereochemical Utility for Chiral Intermediates

Unlike 1,6-hexanediol, which is completely achiral, 3,4-hexanediol possesses two adjacent stereocenters at the C3 and C4 positions [1]. This allows the compound to exist as a meso diastereomer or as a pair of enantiomers ((3R,4R) and (3S,4S)). This specific vicinal diol motif is a critical prerequisite for the synthesis of chiral dioxolanes, specialized phosphine ligands, and stereospecific pharmaceutical intermediates [1]. Substitution with any terminal or achiral diol completely eliminates this synthetic pathway.

| Evidence Dimension | Number of Stereocenters |

| Target Compound Data | 3,4-Hexanediol contains 2 chiral centers (C3, C4). |

| Comparator Or Baseline | 1,6-Hexanediol contains 0 chiral centers. |

| Quantified Difference | Absolute requirement of stereocenters for asymmetric downstream products. |

| Conditions | Chiral auxiliary and specialized ligand synthesis. |

For procurement in pharmaceutical and fine chemical synthesis, 3,4-hexanediol is a mandatory selection when the target molecule requires a specific stereochemical architecture.

Steric Hindrance in Epoxy Curing Agents

When deriving thiol-based curing agents for epoxy resins, the structural backbone of the precursor diol dictates the balance between reactivity and storage stability. Derivatives of 3,4-hexanediol benefit from the steric hindrance of the internal carbon chain, which shields the reactive sites [1]. This results in a longer pot life and improved storage stability compared to unhindered terminal diol derivatives, while still maintaining excellent impact and chemical resistance in the final cured product [1].

| Evidence Dimension | Curing Agent Pot Life and Stability |

| Target Compound Data | 3,4-Hexanediol derivatives exhibit high steric hindrance and extended pot life. |

| Comparator Or Baseline | Terminal diol derivatives exhibit low steric hindrance and shorter pot life. |

| Quantified Difference | Extended processing window (pot life) with maintained mechanical resistance. |

| Conditions | Formulation of thiol-based epoxy resin curing agents. |

Buyers formulating advanced adhesives or coatings should procure 3,4-hexanediol to manufacture curing agents that require a wider processing window without sacrificing final mechanical properties.

Specialty Amorphous Polyurethanes and Polyesters

Utilizing its secondary, internal hydroxyls to disrupt chain packing, 3,4-hexanediol is the ideal chain extender for clear, flexible elastomers and high-Tg coatings where the crystallinity of 1,6-hexanediol must be avoided [1].

High-Efficiency Formulation Solvents

Serving as a precursor for ethoxylated 3,4-hexanediol, this compound is utilized to stabilize high-concentration fluid detergents and surfactant pastes where standard solvents like 1,2-propylene glycol fail to maintain phase stability [2].

Chiral Dioxolanes and Pharmaceutical Intermediates

Leveraging its C3/C4 stereocenters, 3,4-hexanediol is procured to synthesize stereospecific building blocks, chiral auxiliaries, and specialized ligands for asymmetric catalysis, a pathway impossible with achiral analogs[3].

Advanced Epoxy Resin Curing Agents

Acting as a structural backbone for secondary or tertiary thiol-based curing agents, 3,4-hexanediol provides the necessary steric hindrance to balance extended pot life and long-term storage stability in high-performance adhesives [4].

References

- [1] US Patent 3068208A, 'Polyurea-polyester resins'.

- [2] US Patent 20170253839A1, 'Ethoxylated diols and compositions containing ethoxylated diols'.

- [3] PubChem, 'Hexane-3,4-diol', CID 102504.

- [4] US Patent 8242217B2, 'Epoxy resin curing agent, process for preparing the same, and epoxy resin composition'.